![molecular formula C8H9N5OS B13093228 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine CAS No. 6313-27-5](/img/structure/B13093228.png)
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves a Stille cross-coupling reaction. Specifically, it is prepared by coupling 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine with N,N-bis(4-methoxyphenyl)aniline.
Reaction Conditions:: The reaction conditions for the Stille cross-coupling typically include suitable solvents, catalysts, and temperature control.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Stille Catalysts: Used for cross-coupling reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Temperature Control: Reaction temperature plays a crucial role.
Major Products:: Identify the primary products formed during these reactions.
Aplicaciones Científicas De Investigación
Chemistry::
Organic Light-Emitting Diodes (OLEDs): Investigate its potential as a luminophore in NIR OLEDs.
Dye-Sensitized Solar Cells (DSSCs): Explore its role in DSSCs.
Low-Bandgap Conjugated Polymers: Consider its use in polymer materials.
Bio-imaging Applications: Assess its suitability for bio-imaging.
Optical Communication: Explore its role in optical communication.
Mecanismo De Acción
Understand how this compound exerts its effects:
Molecular Targets: Identify specific cellular components.
Pathways Involved: Explore signaling pathways.
Comparación Con Compuestos Similares
Highlight its uniqueness by comparing it to other related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Propiedades
Número CAS |
6313-27-5 |
|---|---|
Fórmula molecular |
C8H9N5OS |
Peso molecular |
223.26 g/mol |
Nombre IUPAC |
4-([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C8H9N5OS/c1-3-14-4-2-13(1)8-6-7(9-5-10-8)12-15-11-6/h5H,1-4H2 |
Clave InChI |
YGXCIXSFJGDFNP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=NC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
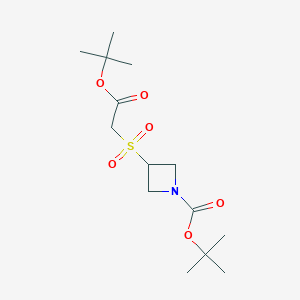

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
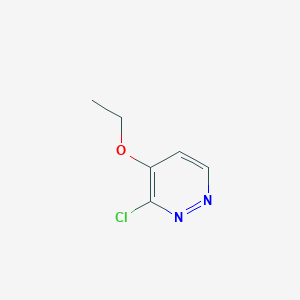
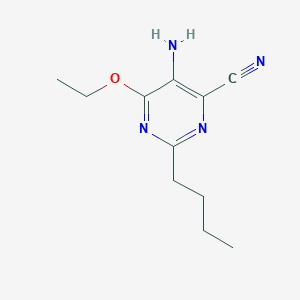
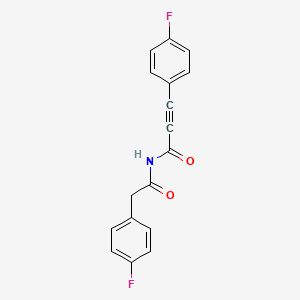
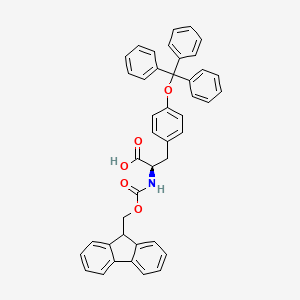
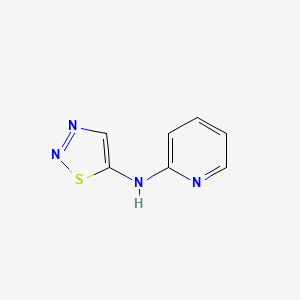

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
